molecular formula C18H28N2O4S B2707564 N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690246-13-0

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2707564
CAS No.: 690246-13-0
M. Wt: 368.49
InChI Key: PMHKJPKULSECBC-UHFFFAOYSA-N
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Description

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that features a morpholine ring substituted with dimethyl groups, an oxoethyl linkage, and a tetramethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The morpholine ring and sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The oxoethyl linkage may facilitate binding to specific molecular targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-benzenesulfonamide
  • N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methylbenzenesulfonamide
  • N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the presence of four methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

IUPAC Name

N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-11-7-12(2)16(6)18(15(11)5)25(22,23)19-8-17(21)20-9-13(3)24-14(4)10-20/h7,13-14,19H,8-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHKJPKULSECBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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